[(2-bromophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine dihydrochloride
Description
[(2-Bromophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine dihydrochloride is a synthetic amine derivative containing a brominated aromatic ring and an imidazole moiety. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. The 2-bromophenyl group contributes to lipophilicity, which may influence membrane permeability and receptor interactions.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-imidazol-1-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3.2ClH/c13-12-4-2-1-3-11(12)9-14-5-7-16-8-6-15-10-16;;/h1-4,6,8,10,14H,5,7,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTVWJSPUYKRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCN2C=CN=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-bromophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine dihydrochloride typically involves the reaction of 2-bromobenzyl chloride with 2-(1H-imidazol-1-yl)ethylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2-bromophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has been evaluated for various biological activities:
Antimicrobial Activity
Research indicates that compounds containing imidazole and brominated phenyl groups exhibit significant antimicrobial properties. For instance, studies have shown that related imidazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|---|
| This Compound | MRSA | 44 |
| Reference Drug (Metronidazole) | MRSA | 43 |
Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For example, compounds similar to [(2-bromophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine dihydrochloride have shown potential in inhibiting p38 MAP kinase, which is crucial in inflammatory responses and cancer progression.
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| This Compound | p38 MAP Kinase | 2.5 |
| Other Imidazole Derivative | p38 MAP Kinase | 3.0 |
Antimicrobial Efficacy Study
A comprehensive study focused on various imidazole derivatives found that modifications to the phenyl groups significantly enhance antimicrobial activity against resistant strains. This suggests that this compound could serve as a lead candidate for developing new antimicrobial agents.
Kinase Inhibition Research
Another research effort examined the structure-activity relationship (SAR) of imidazole derivatives, indicating that specific substitutions on the phenyl rings could increase potency against kinases like p38 MAP kinase. This reinforces the potential of this compound in drug development targeting inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of [(2-bromophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the bromophenyl group can interact with biological membranes, potentially disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural differences and similarities with related compounds:
Key Observations
Substituent Positional Effects :
- The 2-bromophenyl group in the target compound differs from the 4-bromo isomer in . Positional changes can drastically alter binding kinetics; for example, 4-substituted bromophenyl groups may exhibit better steric compatibility with hydrophobic receptor pockets.
Imidazole vs. Benzimidazole :
- Benzimidazole-containing analogs (e.g., ) have extended aromatic systems, enabling stronger π-π interactions with target proteins. However, imidazole derivatives like the target compound may offer greater metabolic stability due to reduced ring complexity.
Salt Forms and Solubility :
- Dihydrochloride salts (e.g., target compound, ) improve aqueous solubility compared to free bases, facilitating formulation in parenteral or oral dosage forms.
Pharmacological Implications :
- Ranitidine demonstrates that ethylamine backbones with heterocyclic moieties (e.g., imidazole, furan) are effective in receptor modulation. The target compound’s bromine atom could enhance binding to hydrophobic regions of H₂ or related receptors.
Biological Activity
The compound [(2-bromophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine dihydrochloride is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a bromophenyl group linked to an imidazole moiety, which is significant for its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of imidazole, including those similar to [(2-bromophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine, exhibit notable antibacterial activity. For instance, compounds in this class have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 70 µM .
| Bacterial Strain | MIC (µM) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 20-40 | Ceftriaxone (4 µM) |
| Escherichia coli | 40-70 | Ceftriaxone (0.1 µM) |
Anticancer Activity
Studies have also highlighted the anticancer potential of imidazole derivatives. In particular, compounds similar to [(2-bromophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine have demonstrated significant cytotoxic effects against various cancer cell lines. For example, IC50 values in the low micromolar range (around 1.26 μM) were reported for certain derivatives against breast cancer cells (MCF-7), indicating a strong capacity for inhibiting cell proliferation .
The mechanisms through which [(2-bromophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may induce apoptosis in cancer cells and inhibit key enzymes involved in bacterial cell wall synthesis, similar to other imidazole derivatives .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several imidazole derivatives against multi-drug resistant strains. The results indicated that compounds with structural similarities to [(2-bromophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine exhibited superior antibacterial activity compared to traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Case Study 2: Anticancer Research
In another investigation focusing on the anticancer properties of imidazole derivatives, a series of compounds were tested against various cancer cell lines. The study found that certain derivatives led to significant increases in LDH enzyme activity in treated MCF-7 cells, indicating necrotic cell death alongside apoptosis . This highlights the dual mechanism by which these compounds may exert their anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
